molecular formula C9H16N2 B8676681 1-(Pent-4-yn-1-yl)piperazine

1-(Pent-4-yn-1-yl)piperazine

Cat. No.: B8676681
M. Wt: 152.24 g/mol
InChI Key: QIRVWTUVKPUNJU-UHFFFAOYSA-N
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Description

1-(Pent-4-yn-1-yl)piperazine is a piperazine derivative featuring a pent-4-yn-1-yl substituent attached to the piperazine nitrogen. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a versatile scaffold in medicinal and synthetic chemistry due to its ability to modulate electronic, steric, and pharmacokinetic properties. The pent-4-yn-1-yl group introduces an alkyne moiety, which confers unique reactivity (e.g., click chemistry applications) and structural rigidity compared to alkyl or aryl substituents.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-pent-4-ynylpiperazine

InChI

InChI=1S/C9H16N2/c1-2-3-4-7-11-8-5-10-6-9-11/h1,10H,3-9H2

InChI Key

QIRVWTUVKPUNJU-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and physicochemical profiles depending on their substituents. Below is a detailed comparison of 1-(Pent-4-yn-1-yl)piperazine with structurally related compounds:

Structural and Electronic Properties
Compound Substituent Key Features
1-(Pent-4-yn-1-yl)piperazine Pent-4-yn-1-yl Alkyne group enables click chemistry; linear, rigid structure.
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Aromatic, electron-withdrawing Cl enhances 5-HT receptor binding .
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl Electron-donating methoxy group improves 5-HT1A affinity .
1-Benzylpiperazine (BZP) Benzyl Psychoactive effects via dopamine/norepinephrine reuptake inhibition .
1-(2-Hydroxyethyl)piperazine 2-Hydroxyethyl Hydrophilic; used in CO2 capture and corrosion inhibition .

Key Observations :

  • Electronic Effects : Aryl substituents (e.g., mCPP) lower the pKa of the piperazine conjugate acid (≈7.5) due to electron withdrawal, whereas alkyl/alkyne groups (e.g., pent-4-yn-1-yl) result in higher basicity (estimated pKa ≈8.5) .
  • Reactivity : The alkyne in 1-(Pent-4-yn-1-yl)piperazine allows for Huisgen cycloaddition, a feature absent in aryl- or alkyl-substituted analogs.

Key Observations :

  • Arylpiperazines (e.g., mCPP, 2-methoxyphenyl derivatives) show strong serotonergic activity due to π-π interactions with receptor sites, while alkyne-substituted derivatives may lack direct receptor affinity but offer synthetic versatility.
  • Cytotoxicity in chlorobenzhydryl derivatives is attributed to bulky aromatic substituents, which enhance DNA intercalation or enzyme inhibition .
Physicochemical and Stability Profiles
Compound Solubility Stability Key Applications
1-(Pent-4-yn-1-yl)piperazine Moderate in organic solvents Stable under inert conditions Click chemistry, drug conjugates .
1-(2-Hydroxyethyl)piperazine Water-miscible Hygroscopic; stable in acidic pH CO2 capture, corrosion inhibition .
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Lipophilic Oxidative degradation via MnO2 Serotonin receptor studies .

Key Observations :

  • Hydrophilic substituents (e.g., hydroxyethyl) enhance aqueous solubility, critical for environmental or industrial applications .
  • Alkyne-containing derivatives may undergo oxidative transformations in environmental matrices, similar to fluoroquinolones .

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